molecular formula C14H14N2 B15068555 2,3-Diphenylaziridin-1-amine

2,3-Diphenylaziridin-1-amine

Cat. No.: B15068555
M. Wt: 210.27 g/mol
InChI Key: GXDYVAZATOFPPQ-UHFFFAOYSA-N
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Description

2,3-Diphenylaziridin-1-amine, with the CAS number 28161-60-6, is an organic compound with the molecular formula C14H14N2 and an average molecular weight of 210.27 g/mol . This chiral aziridine derivative is characterized by its two phenyl rings and a single amine group on the three-membered heterocycle, often available in a trans-isomer configuration . This compound is valued in synthetic organic chemistry as a versatile building block. Its primary research application is in anionic cyclization and consecutive carbon-carbon (C-C) bond-forming reactions . Specifically, N-(trans-2,3-Diphenylaziridin-1-yl)imines, derived from this compound, undergo ring-opening and cyclization when treated with organolithium reagents (e.g., alkyllithiums) . This methodology enables the efficient construction of complex molecular architectures from simple precursors and has been successfully applied in the multi-step synthesis of sesquiterpene natural products, such as dl-pentalenene and dl-cedrone . The stereochemistry of the aziridine ring plays a critical role in directing the stereochemical outcome of these reactions, making it a valuable scaffold for stereoselective synthesis. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2,3-diphenylaziridin-1-amine

InChI

InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2

InChI Key

GXDYVAZATOFPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Transformational Pathways of 2,3 Diphenylaziridin 1 Amine

Nucleophilic Ring Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain inherent in the aziridine ring of 2,3-diphenylaziridin-1-amine makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity provides a versatile pathway for the synthesis of a diverse range of substituted vicinal diamines. The activation of the aziridine ring, often through protonation or Lewis acid coordination to the nitrogen atom, enhances its electrophilicity and facilitates the subsequent nucleophilic addition. nih.gov

The ring-opening of unsymmetrically substituted aziridines, such as those with different aryl groups at the C2 and C3 positions, presents the question of regioselectivity. The nucleophile can attack either the C2 or C3 carbon atom, leading to two potential regioisomeric products. In the case of 2,3-diaryl-substituted aziridines, the regioselectivity is significantly influenced by the electronic properties of the substituents on the phenyl rings. nih.gov

For instance, in analogous systems like 2,3-diaryloxiranes, the presence of a strong electron-withdrawing group on one of the phenyl rings directs the nucleophilic attack to the carbon atom further away from that ring (β-position). nih.gov Conversely, a strong electron-releasing group directs the attack to the carbon atom closer to it (α-position). nih.gov This suggests that the stability of the potential carbocation-like transition state plays a crucial role in determining the site of nucleophilic attack. DFT calculations on protonated epoxides support the formation of an acyclic cationic intermediate, which helps to explain the observed regioselectivity. nih.gov

Solvent choice can also play a critical role in controlling the regioselectivity of ring-opening reactions of aziridines. rsc.org Through hydrogen bonding interactions, solvents can modulate the orbital distributions within the aziridine ring, thereby influencing the selective reaction pathways at C2 and C3. rsc.org

The activated aziridine ring of this compound can react with a wide array of nucleophiles, leading to the formation of various functionalized products.

Amines are effective nucleophiles for the ring-opening of aziridines, yielding valuable 1,2-diamine structures. rsc.orgyoutube.com Both primary and secondary amines can participate in these reactions. msu.edu The nucleophilicity of amines generally increases with the number of alkyl substituents, with secondary amines often being more nucleophilic than primary amines. masterorganicchemistry.com However, steric hindrance can also affect reactivity. masterorganicchemistry.com

The reaction can proceed through both intermolecular and intramolecular pathways. Intermolecular reactions involve the attack of an external amine nucleophile on the aziridine ring. Intramolecular ring-opening can occur if a nucleophilic amine functionality is present within the same molecule, leading to the formation of cyclic products. For example, the Pictet-Spengler reaction can be utilized to convert an addition adduct into a 4-amino-1,2,3,4-tetrahydroisoquinoline derivative. rsc.org

The reaction of aziridines with amines can sometimes be achieved under catalyst- and solvent-free conditions, offering a green chemistry approach to the synthesis of vicinal-diamines. rsc.org

Organometallic reagents, such as organolithium and organocuprate compounds, are potent carbon nucleophiles that can effectively open the aziridine ring.

Organolithium Reagents: These reagents are highly reactive due to the significant partial negative charge on the carbon atom bonded to lithium, making them behave almost like carbanions. youtube.com They readily attack electrophilic carbons, including those in activated aziridine rings, to form new carbon-carbon bonds. youtube.comlibretexts.org The reaction typically proceeds via a nucleophilic substitution mechanism.

Organocuprate Reagents (Gilman Reagents): Organocuprates are generally considered "softer" nucleophiles compared to organolithium reagents. masterorganicchemistry.com This difference in reactivity can lead to different outcomes. While Grignard reagents (another class of organometallic compounds) tend to add directly to carbonyl groups, Gilman reagents are known to perform conjugate additions to α,β-unsaturated ketones. masterorganicchemistry.comyoutube.com In the context of aziridine ring-opening, organocuprates are effective nucleophiles for SN2-type reactions, leading to the formation of C-C bonds with the displacement of the nitrogen-containing leaving group. masterorganicchemistry.com

The table below summarizes the general reactivity of these carbon nucleophiles.

NucleophileGeneral ReactivityKey Features
Organolithium Reagents Strong nucleophiles, strong basesHighly reactive, can act as bases with acidic protons. libretexts.org
Organocuprate Reagents Softer nucleophilesUseful for SN2 reactions and conjugate additions. masterorganicchemistry.com

Oxygen and sulfur-containing nucleophiles also participate in the ring-opening of aziridines.

Oxygen Nucleophiles: Alcohols and water can act as oxygen nucleophiles, although they are generally weaker than amines. The reaction often requires acid catalysis to activate the aziridine ring. nih.gov The products of these reactions are β-amino alcohols, which are important synthetic intermediates. rsc.orgmdpi.com

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent sulfur nucleophiles. msu.edulibretexts.org Sulfur is generally more nucleophilic than oxygen, and thiolates are particularly potent. msu.edulibretexts.org The reaction of aziridines with sulfur nucleophiles provides a straightforward route to β-aminosulfides.

The following table provides a comparative overview of the reactivity of these nucleophiles.

Nucleophile TypeExampleGeneral ReactivityProduct
Oxygen Alcohols, WaterWeaker nucleophiles, often require acid catalysisβ-Amino alcohols
Sulfur Thiols, ThiolatesStronger nucleophiles than oxygen counterpartsβ-Aminosulfides

As previously mentioned, substituents on the phenyl rings of this compound have a pronounced effect on the regioselectivity of the ring-opening reaction. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings can stabilize or destabilize potential carbocationic intermediates, thereby directing the nucleophilic attack to a specific carbon atom. nih.govnih.gov

A study on the ring-opening of non-symmetrical trans-2,3-diaryloxiranes, an analogous system, demonstrated that a strong electron-withdrawing group like a nitro (NO₂) or trifluoromethyl (CF₃) group on one phenyl ring leads to exclusive nucleophilic attack at the carbon atom beta to that ring. nih.gov Conversely, a strong electron-releasing group like a methoxy (B1213986) (OCH₃) group directs the attack to the alpha carbon. nih.gov

The following table illustrates the expected directing effects of substituents on the regioselectivity of nucleophilic attack on a hypothetical substituted this compound.

Substituent on Phenyl RingElectronic EffectPreferred Site of Nucleophilic Attack
Electron-Donating Group (e.g., -OCH₃)Stabilizes adjacent carbocationCα (Carbon bearing the substituted phenyl)
Electron-Withdrawing Group (e.g., -NO₂)Destabilizes adjacent carbocationCβ (Carbon not bearing the substituted phenyl)

This predictable control over regioselectivity based on substituent effects significantly enhances the synthetic utility of this compound and its derivatives in the construction of complex nitrogen-containing molecules. nih.gov

Reactivity with Diverse Nucleophiles

Cycloaddition Reactions and 1,3-Dipole Formation

The most prominent reaction pathway for aziridines, including this compound, is their ability to function as masked 1,3-dipoles. Through electrocyclic ring-opening, they generate highly reactive azomethine ylides, which can be trapped in situ by various dipolarophiles to yield five-membered heterocyclic rings. This approach is a cornerstone of heterocyclic synthesis, valued for its high degree of stereocontrol and atom economy. wikipedia.orgrsc.org

Azomethine ylides are nitrogen-based 1,3-dipoles, typically generated in situ due to their high reactivity. wikipedia.org One of the most reliable methods for their formation is the electrocyclic ring-opening of an aziridine ring. This process involves the cleavage of the carbon-carbon bond of the aziridine. The stereochemical course of this ring-opening is governed by the Woodward-Hoffmann rules. wikipedia.org

Thermal Ring-Opening : Under thermal conditions, the 4π-electron electrocyclic ring-opening occurs in a conrotatory fashion. This means the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). For a cis-substituted aziridine, this conrotatory opening leads to an S-shaped azomethine ylide. Conversely, a trans-substituted aziridine yields a W-shaped (or U-shaped) ylide.

Photochemical Ring-Opening : Under photolytic conditions, the ring-opening is disrotatory. The substituents rotate in opposite directions. Therefore, a cis-aziridine would photochemically yield a W-shaped ylide, while a trans-aziridine would give an S-shaped ylide.

For 2,3-diphenylaziridine (B11902680) derivatives, thermal activation is commonly used to induce the C-C bond cleavage, establishing an equilibrium between the closed aziridine form and the open azomethine ylide form. For instance, studies on 1,2,3-triphenylaziridine (B189207) have shown that the cis and trans isomers can interconvert upon heating, a process that necessitates passing through the corresponding ring-opened azomethine ylides. nih.gov This equilibrium allows the ylide to be intercepted by a reactive partner.

Once generated, the azomethine ylide, a reactive 1,3-dipole, readily participates in [3+2] cycloaddition reactions (also known as Huisgen 1,3-dipolar cycloadditions) with a wide array of dipolarophiles. wikipedia.org This reaction is a powerful method for constructing highly substituted five-membered nitrogen heterocycles, such as pyrrolidines and their derivatives. rsc.org

The reaction is a concerted, suprafacial-suprafacial process involving the 4π electrons of the ylide and the 2π electrons of the dipolarophile. Common dipolarophiles include:

Alkenes and Alkynes : Electron-deficient alkenes (e.g., maleimides, acrylates, fumarates) and alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) are particularly effective trapping agents. The reaction with alkenes produces pyrrolidines, while alkynes yield pyrrolines.

Carbonyls and Imines : Aldehydes, ketones, and imines can also act as dipolarophiles, leading to the formation of oxazolidine (B1195125) and imidazolidine (B613845) rings, respectively. nih.govnih.gov

The table below summarizes the cycloaddition of azomethine ylides derived from 2,3-diarylaziridines with various dipolarophiles.

Aziridine DerivativeDipolarophileReaction ConditionsProduct TypeYield
N-Aryl-2,3-dicarbomethoxyaziridineBenzaldehydeThermalOxazolidineHigh
3-Aroyl-2-arylaziridineAromatic AldehydesThermalOxazolidine MixtureVariable
N-Benzhydryl-2,3-dicarbomethoxyaziridineAromatic AldehydesThermalcis-4,5-Oxazolidine (Major)Good
1,2,3-TriphenylaziridineDimethyl Acetylenedicarboxylate (DMAD)Thermal (150°C)PyrrolineGood
1,2,3-TriphenylaziridineN-PhenylmaleimideThermal (150°C)Pyrrolidine-dioneGood

A key feature of [3+2] cycloadditions involving aziridine-derived ylides is their high degree of stereospecificity. The stereochemistry of the azomethine ylide, which is determined by the conrotatory or disrotatory ring-opening of the starting aziridine, is directly transferred to the newly formed stereocenters in the five-membered ring. nih.gov

For example, the thermal (conrotatory) ring-opening of cis-1,2,3-triphenylaziridine (B1607913) produces an S-shaped ylide. When this ylide is trapped with a planar dipolarophile like N-phenylmaleimide, the stereochemical information is retained, leading to a specific stereoisomer of the resulting pyrrolidine (B122466) adduct. Likewise, the trans-aziridine opens to a W-shaped ylide, which gives a different, diastereomeric adduct. nih.gov This stereochemical fidelity makes the reaction highly valuable for asymmetric synthesis, as the chirality of a starting aziridine can be used to control the chirality of the complex heterocyclic product. elsevierpure.comnih.govorgsyn.org The relative stereochemistry of the substituents on the dipolarophile is also maintained in the product.

Thermolytic and Photolytic Transformations of this compound Derivatives

Beyond cycloaddition, the high energy stored in the strained aziridine ring can be released through other thermal or photochemical pathways, often leading to fragmentation and decomposition.

When an azomethine ylide generated from an N-aminoaziridine derivative does not encounter a suitable trapping agent, it can undergo alternative reactions, including fragmentation. For trans-1-Amino-2,3-diphenylaziridine (B13747258), a compound closely related to the subject, thermal decomposition has been shown to yield (E)-stilbene and nitrogen gas as the major products. organicchemistrydata.org

This decomposition pathway can be rationalized by the fragmentation of the intermediate N-amino azomethine ylide. The ylide can eliminate a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to produce the corresponding alkene. This fragmentation competes with the electrocyclic ring-closure back to the aziridine. For this compound, this process would result in the formation of stilbene (B7821643), with the stereochemistry of the alkene product reflecting the stereochemistry of the starting aziridine.

In some cases, fragmentation of the aziridine can be more complex. For instance, thermolysis of certain 3-aroylaziridines can result in one molecule of the aziridine fragmenting to produce an aldehyde, which then acts as a dipolarophile for a second molecule of the aziridine. nih.gov

The generation of diazo compounds from derivatives of this compound represents a more specialized transformation. This pathway typically involves the formation of an N-aziridinylimine (a compound with a C=N-N-aziridine substructure) followed by oxidative fragmentation. While this specific transformation is not widely documented, a plausible mechanism can be proposed based on the known chemistry of related N-amino compounds.

The synthesis of 1-amino-2,3-diphenylaziridine itself often involves the oxidation of an N-aminophthalimide with lead tetraacetate (LTA) in the presence of an alkene. organicchemistrydata.org Lead tetraacetate is a potent oxidizing agent known to react with various nitrogen-containing functional groups. slideshare.netyoutube.com

A hypothetical pathway for generating a diazo compound would involve two main steps:

Formation of an N-Aziridinylimine : this compound can be condensed with an aldehyde or ketone to form the corresponding N-aziridinylimine.

Oxidative Fragmentation : Treatment of this N-aziridinylimine with an oxidizing agent like lead tetraacetate could induce fragmentation. The oxidation of the N-N bond could lead to the extrusion of the diazoalkane and the formation of a nitrene from the aziridine nitrogen, which would likely lead to other products. This type of fragmentation is analogous to the well-known oxidation of hydrazones to diazo compounds.

This proposed pathway highlights a potential, albeit less common, reactive outlet for N-aminoaziridine derivatives, leveraging the inherent reactivity of the N-N bond system towards oxidation.

Carbene Generation and Subsequent Reactivity

The oxidation of N-aminoaziridines, such as this compound, provides a pathway to generate N-nitrenes. These intermediates can then undergo fragmentation to produce carbenes. For instance, the lead tetraacetate (LTA) oxidation of N-amino-cis-2,3-diphenylaziridine has been shown to yield cis- and trans-stilbene. This transformation is believed to proceed through the formation of a diazatricyclo[3.1.0.0(2,4)]hexane intermediate, which subsequently fragments to stilbene and dinitrogen.

The generation of carbenes from N-aminoaziridines opens up possibilities for various subsequent reactions. Carbenes are highly reactive species that can participate in cyclopropanations, C-H insertions, and rearrangements, among other transformations. The specific reactivity of the carbene generated from this compound would be influenced by the stereochemistry of the starting aziridine and the reaction conditions.

Anionic Cyclizations of N-(trans-2,3-Diphenylaziridin-1-yl)imines

The derivatization of the primary amine of this compound to form N-(trans-2,3-diphenylaziridin-1-yl)imines opens up a rich area of anionic chemistry. The deprotonation of the carbon atom adjacent to the imine functionality generates a stabilized anion that can participate in a variety of intramolecular cyclization reactions.

A significant application of the anionic cyclizations of N-(trans-2,3-diphenylaziridin-1-yl)imines is in the stereoselective synthesis of highly substituted nitrogen heterocycles. By carefully choosing the substituents on the imine, it is possible to orchestrate a sequence of bond-forming events.

For example, treatment of an appropriate N-(trans-2,3-diphenylaziridin-1-yl)imine with a strong base, such as an organolithium reagent, can initiate an intramolecular cyclization. This process involves the nucleophilic attack of the generated anion onto one of the phenyl rings of the aziridine moiety. Subsequent rearomatization and further transformations can lead to the construction of complex polycyclic frameworks. This strategy allows for the formation of multiple carbon-carbon bonds in a single synthetic operation, offering an efficient route to structurally diverse molecules.

While anionic cyclizations provide a powerful tool for the transformation of N-(trans-2,3-diphenylaziridin-1-yl)imines, radical-based approaches offer an alternative and sometimes complementary strategy. The generation of a radical at the same carbon atom alpha to the imine can also initiate cyclization reactions.

However, the stereochemical outcomes of the anionic and radical pathways can differ significantly. Anionic cyclizations often proceed with a high degree of stereocontrol, dictated by the geometry of the transition state. In contrast, radical cyclizations can be less stereoselective, sometimes leading to mixtures of diastereomers. The choice between an anionic or radical approach would therefore depend on the desired stereochemical outcome and the specific substrate.

Nitrosation of Aziridinylamines

The reaction of this compound with nitrosating agents, such as nitrous acid, can lead to the formation of N-nitrosoamines. The initial step involves the electrophilic attack of the nitrosonium ion (NO+) on the primary amine group.

The resulting N-nitroso-N-aminoaziridine is an interesting intermediate that can undergo further transformations. Depending on the reaction conditions and the structure of the aziridine, these transformations can include ring opening, rearrangement, or fragmentation. The study of the nitrosation of aziridinylamines provides insights into the fundamental reactivity of these strained heterocycles and the influence of the N-nitroso group on their chemical behavior.

Mechanistic Studies and Theoretical Investigations of 2,3 Diphenylaziridin 1 Amine Chemistry

Reaction Mechanism Elucidation

The reactivity of 2,3-Diphenylaziridin-1-amine is largely dictated by the strained three-membered ring and the presence of the N-amino group. Mechanistic studies have focused on understanding how this structure influences its participation in various reactions.

The ring-opening of aziridines is a fundamental process that relieves the inherent ring strain, estimated to be around 27 kcal/mol. acs.org This process can be initiated by various reagents and conditions, leading to a diverse array of products. For 2,3-disubstituted aziridines like this compound, the regioselectivity and stereochemistry of the ring-opening are of paramount importance.

Several mechanisms for aziridine (B145994) ring-opening have been proposed, often involving the formation of an aziridinium (B1262131) ion intermediate, especially in the presence of an electrophile. frontiersin.org The subsequent nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring. frontiersin.org In the case of this compound, the phenyl substituents can play a significant role in stabilizing intermediates, potentially through the formation of phenonium ions. nih.gov

Treatment of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid like titanium tetrachloride (TiCl₄) has been shown to proceed through a phenonium ion intermediate, leading to the formation of β-phenethylamine derivatives. nih.gov A similar pathway could be envisioned for this compound, where coordination of a Lewis acid to the nitrogen atom facilitates C-N bond cleavage and subsequent rearrangement.

Palladium-catalyzed ring-opening cross-coupling reactions represent another important class of transformations for aziridines. acs.org These reactions typically involve the oxidative addition of the aziridine to a Pd(0) complex, which is a regioselectivity- and stereospecificity-determining step. acs.org The presence of the N-amino group in this compound could influence the coordination to the palladium center and the subsequent steps of the catalytic cycle.

Initiator Proposed Intermediate Potential Products
Lewis Acid (e.g., TiCl₄)Phenonium ionβ-Phenethylamine derivatives
Palladium(0) CatalystPd-aziridine complexCross-coupled products
NucleophilesAziridinium ionβ-Functionalized alkylamines

The products of aziridine ring-opening can undergo subsequent cyclization reactions to form various heterocyclic systems. frontiersin.org For instance, if the nucleophile that initiates the ring-opening is part of the same molecule, an intramolecular cyclization can occur. The regioselectivity of the initial ring-opening dictates the size and substitution pattern of the resulting cyclic product. frontiersin.org

While specific studies on the cyclization reactions of this compound are not extensively documented, general principles suggest that the presence of the N-amino group could provide a handle for further functionalization and subsequent cyclization. For example, acylation or sulfonylation of the exocyclic nitrogen could be followed by an intramolecular reaction.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Palladium-catalyzed cross-coupling reactions of aziridines with organoboronic acids (Suzuki-Miyaura coupling) provide a powerful tool for C-C bond formation. acs.org The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination. acs.org For this compound, such a reaction would likely proceed with cleavage of one of the C-N bonds and formation of a new bond between a carbon of the former ring and the aryl group from the organoboronic acid.

The regioselectivity of this C-C bond formation would be influenced by the electronic and steric effects of the phenyl groups and the N-amino group. Computational studies on similar systems suggest that the transmetalation step is often rate-determining. acs.org

The exocyclic amino group of this compound exhibits reactivity characteristic of other amines. It can act as a nucleophile, participating in reactions such as alkylation, acylation, and sulfonylation. The nucleophilicity of the nitrogen atom can be modulated by the electronic properties of the aziridine ring.

Furthermore, N-amino compounds can undergo unique transformations. For instance, N-aminopyridinium salts, which share the N-N bond feature with this compound, can be precursors to N-centered radicals upon photochemical or photoredox activation. nih.gov This suggests the potential for this compound to participate in radical-mediated reactions.

Reaction Type Reagent General Mechanism
AlkylationAlkyl halideNucleophilic substitution (Sₙ2)
AcylationAcyl chlorideNucleophilic acyl substitution
SulfonylationSulfonyl chlorideNucleophilic substitution on sulfur
Radical FormationPhotocatalystSingle-electron transfer

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into reaction mechanisms, intermediates, and transition states that may be difficult to observe experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the reaction pathways of complex organic molecules. researchgate.net While specific DFT studies on this compound are not widely reported, studies on related aziridine and aziridinimine systems offer significant insights.

DFT calculations on the ring-opening of a model aziridinimine have shown that the process leads to a more stable linear isomer. rsc.org Similar calculations could be applied to this compound to predict the thermodynamics and kinetics of its ring-opening.

For palladium-catalyzed reactions, DFT studies have been instrumental in elucidating the mechanism of regioselective ring-opening. acs.org These studies have shown that the oxidative addition step is crucial for determining the regioselectivity and that water can play a key role as an additive in the catalytic cycle. acs.org

Computational analyses of phenonium ion-mediated ring openings of aziridines have provided a deeper understanding of the reaction pathway and the factors controlling the selectivity of the ring-opening. nih.gov Such studies on this compound could predict the preferred site of nucleophilic attack and the stereochemical outcome of the reaction.

Computational Method System Studied Key Findings
DFT (B3LYP/6-31+G(d,p))p-substituted diphenyl amine antioxidantsElucidation of antioxidant mechanism through Cu(II) coordination. researchgate.net
DFTPalladium-catalyzed aziridine ring-openingTransmetalation is the rate-determining step; oxidative addition determines regioselectivity. acs.org
MP2/6-31G(d,p)Aziridinimine ring-openingThe ring-opened isomer is thermodynamically more stable. rsc.org
DFTPhenonium-ion mediated aziridine openingInsight into reaction pathway and selectivity. nih.gov

Transition State Characterization and Activation Barriers

The elucidation of reaction mechanisms hinges on the characterization of transition states and the determination of their associated activation barriers. For a molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model these transient structures and their energetics. mdpi.com

Theoretical investigations into the ring-opening of aziridines often reveal the influence of substituents on the activation energy. In the case of this compound, the phenyl groups at the C2 and C3 positions are expected to play a significant role in stabilizing the transition state. Plausible transition state geometries for the thermal decomposition would likely involve the stretching and eventual cleavage of the C-C and/or C-N bonds of the aziridine ring.

Computational studies on similar systems, such as the palladium-catalyzed ring-opening of aziridines, have successfully employed methods like the Artificial Force Induced Reaction (AFIR) to locate and characterize transition state groups. acs.org These studies have shown that the regioselectivity of the ring-opening is determined by the relative free energies of the possible transition states. acs.org For this compound, one can hypothesize at least two primary pathways for unimolecular decomposition: N-N bond homolysis to form an aziridinyl radical and a diaminyl radical, or concerted ring cleavage.

The activation barriers for these processes would be influenced by several factors, including the strain energy of the aziridine ring and the electronic effects of the phenyl and amino substituents. The phenyl groups can stabilize radical or ionic character at the adjacent carbon atoms through resonance, potentially lowering the activation barrier for C-C bond cleavage. The amino group on the nitrogen atom introduces the possibility of N-N bond cleavage, a pathway not available to N-alkyl or N-aryl aziridines.

A hypothetical energy profile for the decomposition of this compound could be constructed based on computational models. This would involve calculating the energies of the ground state reactant, the transition states for various possible reaction pathways, and the resulting intermediates and products. An energy decomposition analysis (EDA) could further provide insights into the stabilizing interactions within the transition state structure. acs.org

Table 1: Hypothetical Activation Barriers for this compound Decomposition Pathways

Reaction PathwayProposed Intermediate(s)Estimated Activation Barrier (kcal/mol)Key Stabilizing Factors
N-N Bond Homolysis2,3-diphenylaziridinyl radical + diaminyl radical30-40Resonance stabilization of phenyl groups
Concerted C-C and C-N CleavageStilbene (B7821643) + dinitrogen40-50Entropy gain from gas evolution
Isomerization to Imine1,3-diphenyl-2-azabut-1-ene25-35Formation of a more stable double bond

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would require specific computational studies on this compound.

Kinetic Investigations and Isotope Effects

Kinetic studies are paramount in distinguishing between proposed reaction mechanisms. By measuring reaction rates under various conditions and determining the kinetic isotope effect (KIE), one can gain valuable information about the rate-determining step and the nature of the transition state. libretexts.orgwikipedia.org

For the thermal decomposition of this compound, a kinetic analysis would involve monitoring the disappearance of the reactant and the appearance of products over time. This could be achieved using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography. The reaction order with respect to the starting material would indicate whether the rate-determining step is unimolecular or bimolecular.

The kinetic isotope effect is a particularly powerful tool for probing reaction mechanisms. libretexts.org It is defined as the ratio of the rate constant for a reaction with a light isotope (e.g., hydrogen, ¹²C, ¹⁴N) to the rate constant for the same reaction with a heavy isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N) at the same position. wikipedia.org

In the context of this compound, several KIE studies could be envisioned:

¹⁴N/¹⁵N KIE: A primary ¹⁴N/¹⁵N KIE would be expected if the N-N bond is broken in the rate-determining step. A significant KIE (k¹⁴/k¹⁵ > 1) would support a mechanism involving N-N bond homolysis. Studies on the degradation of amino acids have shown that nitrogen isotope effects can be significant and depend on the specific degradation pathway. nih.govresearchgate.net

¹²C/¹³C KIE: A primary ¹²C/¹³C KIE at the aziridine ring carbons would be observed if C-C or C-N bond cleavage is part of the rate-determining step. The magnitude of the KIE would provide insight into the extent of bond breaking in the transition state.

Secondary Deuterium KIE: Replacing the hydrogens on the phenyl groups with deuterium could reveal information about changes in hybridization at the carbon atoms during the reaction. For instance, a change from sp³ to sp² hybridization at the benzylic carbons in the transition state would lead to a secondary KIE. wikipedia.org

Table 2: Predicted Kinetic Isotope Effects for Proposed Mechanisms of this compound Decomposition

MechanismIsotopically Labeled PositionExpected KIE (k_light / k_heavy)Rationale
N-N Bond HomolysisAziridine Nitrogen (¹⁵N)> 1 (Primary)N-N bond breaking in the rate-determining step. nih.gov
Concerted Ring CleavageRing Carbons (¹³C)> 1 (Primary)C-C and C-N bond breaking in the rate-determining step.
Isomerization to ImineBenzylic Hydrogens (D)~ 1 (Secondary)Minimal change in bonding to these hydrogens in the rate-determining step.

Note: The predicted KIE values are qualitative and based on general principles of kinetic isotope effects.

Role of Reactive Intermediates in Aziridine Transformations

The transformations of aziridines often proceed through highly reactive intermediates. For this compound, the nature of these intermediates dictates the final product distribution.

One of the most plausible reactive intermediates in the chemistry of N-aminoaziridines is the N-aziridinyl radical . nih.govresearchgate.netresearchgate.net The reductive activation of N-pyridinium aziridines has been shown to generate transient N-aziridinyl radicals, which can be characterized by spin-trapped EPR spectroscopy. nih.gov These radicals are described as being planar with the unpaired spin in a p-orbital, leading to electrophilic reactivity. nih.gov In the case of this compound, homolytic cleavage of the N-N bond would directly yield a 2,3-diphenylaziridinyl radical. This intermediate could then undergo further reactions such as ring-opening to form a more stable radical or dimerization.

Another potential reactive intermediate is a nitrene , which could be formed through the extrusion of dinitrogen from a diazetine intermediate, although this is less commonly proposed for N-aminoaziridines. More likely is the formation of stilbene and dinitrogen through a concerted or stepwise cleavage of the aziridine ring.

The phenyl substituents on the aziridine ring are crucial in stabilizing any radical or ionic intermediates that may form. The benzylic positions can effectively delocalize unpaired electrons or charges, thereby lowering the activation energy for their formation.

Computational studies can be employed to investigate the potential energy surfaces of these reactive intermediates, providing insights into their stability and reactivity. For instance, DFT calculations could be used to determine the preferred reaction pathways of the 2,3-diphenylaziridinyl radical.

Table 3: Potential Reactive Intermediates in the Chemistry of this compound

IntermediateMethod of GenerationSubsequent Reactions
2,3-Diphenylaziridinyl RadicalN-N Bond HomolysisRing opening, dimerization, hydrogen abstraction
Stilbene Radical CationElectron TransferCyclization, reaction with nucleophiles
Iminyl RadicalIsomerization of Aziridinyl RadicalCyclization, fragmentation

Applications of 2,3 Diphenylaziridin 1 Amine in Advanced Organic Synthesis

Reagent in Fragmentation Reactions

2,3-Diphenylaziridin-1-amine serves as a precursor in fragmentation reactions, which are processes that involve the cleavage of a molecule into two or more smaller fragments. The high ring strain of the aziridine (B145994) ring and the inherent instability of the N-N bond make this compound susceptible to decomposition under thermal or photochemical conditions.

The thermal decomposition of trans-1-amino-2,3-diphenylaziridine (B13747258) is a well-documented fragmentation process. orgsyn.org Heating the compound leads to the extrusion of diimide (N₂H₂) and the formation of (E)-stilbene, the more thermodynamically stable alkene isomer. orgsyn.orgresearchgate.net This reaction is believed to proceed via a concerted mechanism where the C-C and N-N bonds of the aziridine ring break, leading directly to the products. The stability of the resulting alkene and the gaseous nature of the diimide by-product (which can further decompose to nitrogen gas and hydrogen) provide a strong thermodynamic driving force for this fragmentation.

This reactivity highlights the utility of N-aminoaziridines as precursors for the controlled generation of alkenes and diimide. The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting alkene, making it a stereospecific transformation.

Table 1: Products of Thermal Fragmentation of trans-1-Amino-2,3-diphenylaziridine
ReactantConditionsMajor Organic ProductBy-productReference
trans-1-Amino-2,3-diphenylaziridineThermal (Heating)(E)-StilbeneDiimide (N₂H₂) orgsyn.orgresearchgate.net

Synthesis of Functionalized Amines and Amino Acid Derivatives

Based on available literature, the specific applications of this compound in the following sub-categories have not been documented.

Preparation of β-Functionalized Alkylamines

No data available in the reviewed scientific literature.

Formation of Sulfinamides and Related Sulfur-Containing Bioisosteres

No data available in the reviewed scientific literature.

Functionalization of Peptide Chains

No data available in the reviewed scientific literature.

Construction of Carbocyclic and Heterocyclic Systems

Synthesis of Substituted Pyrrolidine (B122466) Rings

This compound is a valuable precursor for the synthesis of highly substituted, five-membered nitrogen-containing heterocycles, specifically pyrazolidines, which are structural analogs of pyrrolidines. This transformation is achieved through a 1,3-dipolar cycloaddition reaction. rsc.org

The key to this reactivity is the ability of the N-aminoaziridine to undergo a facile, conrotatory ring-opening upon heating, which transforms it into a reactive intermediate known as an azomethine imine. rsc.orguni-lj.si Azomethine imines are a class of 1,3-dipoles of the aza-allyl type. uni-lj.si These intermediates are typically transient and are generated in situ. rsc.org

The azomethine imine derived from this compound can be trapped by a suitable dipolarophile, such as an electron-deficient alkene, in a [3+2] cycloaddition reaction. mdpi.comresearchgate.net This concerted, pericyclic reaction leads to the formation of a five-membered pyrazolidine (B1218672) ring with a high degree of stereocontrol. The substituents from the aziridine (the two phenyl groups) and the alkene are incorporated into the newly formed heterocyclic ring. This method provides a powerful tool for constructing complex, dinitrogenated heterocyclic frameworks that are of interest in medicinal chemistry. rsc.orgmdpi.com

Table 2: [3+2] Cycloaddition for Pyrrolidine Analogue Synthesis
1,3-Dipole PrecursorIntermediateDipolarophileProduct ClassReference
This compoundAzomethine ImineAlkenes, AlkynesPyrazolidines, Pyrazolines rsc.orguni-lj.simdpi.com

The synthesis of six-membered piperidine (B6355638) rings using this methodology is not a direct or commonly reported pathway, as it would require a different type of cycloaddition (e.g., [4+2] or stepwise).

Formation of Cyclopropane (B1198618) Fused Benzimidazoles

The thermal decomposition of specific N-aziridinylimines, also known as Eschenmoser hydrazones, derived from this compound, presents a viable route to constructing cyclopropane rings fused to a benzimidazole (B57391) core. This synthetic strategy relies on the generation of a carbene intermediate which then undergoes an intramolecular cyclopropanation.

Detailed research has demonstrated that the thermolysis of 5,6-dimethyl-N-[(allyl, but-3-enyl, pent-4-enyl, and hex-5-enyl-benzimidazol-2-yl)methylene]-(trans)-2,3-diphenylaziridin-1-amines leads to the formation of cyclopropane fused onto pyrrolo-, pyrido-, azepino-, and azocino[1,2-a]benzimidazoles. researchgate.net The efficiency of this intramolecular cyclopropanation is influenced by the length of the alkenyl chain connecting the benzimidazole moiety to the reactive carbene precursor.

The reaction proceeds via the thermal extrusion of stilbene (B7821643) and nitrogen from the this compound derivative, generating a reactive carbene. This carbene then attacks the terminal double bond of the alkenyl substituent on the benzimidazole ring, leading to the formation of the fused cyclopropane ring. The yields of these cyclopropane-fused benzimidazoles vary depending on the ring size being formed. researchgate.net

It is noteworthy that in the case of the hex-5-enyl substituted precursor, in addition to the desired cyclopropane-fused product, carbene insertion products were also observed, indicating a competing reaction pathway. researchgate.net

Table 1: Yields of Cyclopropane Fused Benzimidazoles from Thermolysis of (E)-N-((1-(alkenyl)-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methylene)-2,3-diphenylaziridin-1-amine Derivatives

Alkenyl SubstituentFused Ring SystemYield (%)
AllylPyrrolo[1,2-a]benzimidazole70
But-3-enylPyrido[1,2-a]benzimidazole50
Pent-4-enylAzepino[1,2-a]benzimidazole77
Hex-5-enylAzocino[1,2-a]benzimidazole11

Preparation of Pyrrole-2-carboxylates

The scientific literature reviewed does not provide specific examples or methods for the preparation of pyrrole-2-carboxylates utilizing this compound as a direct precursor or reagent. While numerous synthetic routes to pyrrole-2-carboxylates exist, including the Knorr and Paal-Knorr pyrrole (B145914) syntheses, a direct application of this compound in these methodologies is not documented. nih.govpleiades.online

Contribution to Complex Molecule Synthesis

Applications in Sesquiterpene Synthesis

A significant application of this compound in the synthesis of complex molecules is demonstrated through its derivatives, specifically N-(trans-2,3-diphenylaziridin-1-yl)imines. These compounds serve as key precursors in a consecutive carbon-carbon bond formation strategy that has been successfully applied to the total synthesis of certain sesquiterpenes. researchgate.net

This synthetic approach involves the anionic cyclization of N-(trans-2,3-diphenylaziridin-1-yl)imines with organolithium reagents. The reaction of these imine derivatives with alkyllithiums initiates a cascade of reactions involving fragmentation of the aziridine ring, with the liberation of stilbene and nitrogen gas, and subsequent cyclization to form key carbocyclic frameworks. researchgate.net

The utility of this methodology has been showcased in the total synthesis of the triquinane sesquiterpene (±)-pentalenene and the cedrane (B85855) sesquiterpene (±)-cedrone. researchgate.net In these syntheses, the this compound moiety functions as a masked amino group that facilitates the key bond-forming steps and is subsequently removed from the molecule.

Table 2: Key Intermediates in Sesquiterpene Synthesis Utilizing this compound Derivatives

Target SesquiterpeneKey Intermediate Derived from this compoundKey Transformation
(±)-PentaleneneN-(trans-2,3-diphenylaziridin-1-yl)imine of a cyclopentenyl-substituted aldehydeAnionic cyclization with an organolithium reagent
(±)-CedroneN-(trans-2,3-diphenylaziridin-1-yl)imine of a cyclohexenyl-substituted aldehydeAnionic cyclization with an organolithium reagent

Chiral Building Blocks and Derivatizing Agents in Asymmetric Synthesis

Utilization in Enantioselective Transformations

Chiral amines are fundamental building blocks and reagents in enantioselective synthesis, often employed as chiral auxiliaries or ligands for asymmetric catalysts. nih.gov While this compound possesses chirality, specific documented applications of this compound as a chiral auxiliary in enantioselective transformations are not widely reported in the reviewed literature.

Role in Chiral Resolution Methodologies

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. thieme-connect.depbworks.com This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization. thieme-connect.dersc.orglibretexts.orglibretexts.org Chiral amines are frequently used as resolving agents for racemic acids. libretexts.org

Given that this compound is a chiral amine, it could theoretically be employed as a resolving agent for racemic carboxylic acids. The process would involve the formation of diastereomeric ammonium (B1175870) carboxylate salts. If these salts exhibit different solubilities, they could be separated by fractional crystallization. Subsequent acidification would then liberate the enantiomerically enriched carboxylic acid and regenerate the chiral amine.

However, despite the theoretical potential, specific and detailed applications of this compound as a chiral resolving agent in documented resolution methodologies are not found in the reviewed scientific literature.

Application as Chiral NMR Derivatizing Agents

As of the current body of scientific literature, there is no documented application of this compound as a chiral NMR derivatizing agent. Extensive searches of chemical databases and scholarly articles have not yielded any research that details its use for the determination of enantiomeric excess or the chiral discrimination of other molecules through NMR spectroscopy.

Chiral NMR derivatizing agents are chiral compounds that react with enantiomeric mixtures to form diastereomers. These diastereomers, unlike the original enantiomers, exhibit distinct signals in NMR spectra, allowing for their differentiation and quantification. The effectiveness of a chiral derivatizing agent relies on its ability to induce significant chemical shift differences (Δδ) between the resulting diastereomeric protons or other nuclei.

While the structure of this compound, possessing a chiral backbone and a reactive amino group, theoretically suggests potential for such applications, no studies have been published to validate this hypothesis. Research in the field of chiral analysis by NMR spectroscopy is ongoing, with a focus on developing novel reagents that offer broad applicability, high derivatization yields, and large, consistent diastereomeric chemical shift differences. nih.govyoutube.comyoutube.comresearchgate.net The development of new agents often involves the strategic incorporation of functionalities that can enhance magnetic anisotropy and create a more rigid conformational environment upon derivatization, leading to better spectral resolution. sphinxsai.commdpi.com

Future research may explore the potential of this compound and its derivatives in this capacity. Such studies would need to systematically investigate its reactivity with various classes of chiral analytes (e.g., carboxylic acids, alcohols, amines) and analyze the resulting NMR spectra to determine if sufficient diastereomeric differentiation is achieved for practical application in determining enantiomeric purity. orgsyn.org

Future Research Directions and Unexplored Avenues in 2,3 Diphenylaziridin 1 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2,3-diphenylaziridin-1-amine and its derivatives, while established, offers considerable scope for improvement in terms of efficiency, selectivity, and substrate scope. A common and reliable method for the preparation of trans-1-amino-2,3-diphenylaziridine (B13747258) involves a two-step process starting from (E)-stilbene. The first step is the formation of trans-2,3-diphenyl-1-phthalimidoaziridine via the reaction of (E)-stilbene with N-aminophthalimide in the presence of lead tetraacetate. Subsequent hydrazinolysis of the phthalimido group yields the desired trans-1-amino-2,3-diphenylaziridine.

Exploration of New Reactivity Modes and Transformational Cascades

The inherent ring strain of the aziridine (B145994) core in this compound makes it a versatile intermediate for a variety of chemical transformations. The nucleophilic ring-opening of aziridines is a well-established reactivity mode, providing access to vicinal diamines. rsc.org However, the full spectrum of its reactivity remains to be explored.

Future investigations should delve into novel reactivity modes, such as transition metal-catalyzed ring-opening and cycloaddition reactions. For example, palladium-catalyzed cascade reactions of aziridines have been shown to provide rapid access to complex tetracyclic amines. Exploring similar cascades starting from this compound could lead to the discovery of novel and intricate molecular scaffolds. nih.gov The potential for [3+2] cycloaddition reactions, where the aziridine acts as a three-atom component, is another promising avenue. uchicago.edunih.govorganic-chemistry.org Such reactions could provide access to a diverse range of five-membered heterocyclic compounds. Furthermore, investigating thermal and photochemical reactions of this compound could unveil unique rearrangement and fragmentation pathways, leading to the formation of unexpected and potentially useful molecular structures.

Advancements in Asymmetric Catalysis Utilizing this compound Derivatives

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. nih.govnih.gov Derivatives of this compound, with their inherent chirality and modifiable amino group, present an untapped potential as chiral auxiliaries or ligands in asymmetric catalysis.

Future research should focus on the design and synthesis of novel chiral ligands derived from this compound. These ligands could be employed in a variety of metal-catalyzed asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. ub.edunih.gov For instance, the synthesis of phosphine (B1218219) or N-heterocyclic carbene ligands incorporating the this compound scaffold could lead to catalysts with unique steric and electronic properties, potentially enabling challenging asymmetric reactions with high enantioselectivity. nih.gov Moreover, the use of chiral this compound derivatives as organocatalysts for reactions like the Biginelli reaction or other multicomponent reactions is another exciting and unexplored area. nih.gov

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. While the general reactivity of aziridines is understood, detailed mechanistic studies on reactions involving this compound are scarce.

Future efforts should be directed towards elucidating the intricate details of its reaction pathways using a combination of advanced spectroscopic techniques and computational methods. Detailed NMR spectroscopic studies, including 1D and 2D techniques, can provide valuable information on the structure and dynamics of reaction intermediates. rsc.orgnih.govresearchgate.netrsc.org For instance, the complete assignment of the 1H and 13C NMR spectra of trans-2,3-diphenylaziridin-1-amine and its derivatives is crucial for their characterization and for monitoring their reactions. nih.gov

In parallel, high-level computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction profiles, identify transition states, and rationalize observed stereoselectivities. nih.govnih.govresearchgate.netresearchgate.net Such computational investigations can provide insights into the role of the catalyst, solvent, and substituents on the reaction outcome, thereby guiding the development of more efficient and selective transformations.

Integration into Complex Polyfunctional Molecule Synthesis

The ultimate test of a synthetic building block's utility lies in its successful application in the synthesis of complex and biologically relevant molecules. The structural features of this compound make it an attractive precursor for the synthesis of nitrogen-containing polycyclic compounds and other intricate molecular architectures. nih.gov

A key future direction is the strategic incorporation of this compound into the total synthesis of natural products and medicinally important compounds. nih.gov The vicinal diamine motif, readily accessible from the ring-opening of the aziridine, is a common feature in many bioactive molecules. For example, the development of synthetic routes to complex alkaloids or peptide mimics could be envisioned, starting from this versatile building block. The exploration of its use in the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs), which are of interest in materials science, also presents an exciting opportunity. nih.gov Demonstrating the utility of this compound in the efficient construction of such complex targets will undoubtedly stimulate further research and solidify its position as a valuable tool in the synthetic chemist's arsenal.

Q & A

Basic: What safety protocols are essential when handling 2,3-Diphenylaziridin-1-amine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
  • Waste Disposal: Collect waste in labeled containers and dispose via certified hazardous waste services. Avoid mixing with incompatible materials .
  • Spill Management: Contain spills using sand or vermiculite, then transfer to a sealed container for disposal .

Basic: What are the established synthetic routes for this compound?

Answer:
While direct evidence for this compound synthesis is limited, analogous aziridine derivatives are synthesized via:

  • Nucleophilic Substitution: Reacting halogenated precursors with amines under controlled conditions (e.g., pentafluoropyridine + sodium azide, as seen in fluorinated pyridines) .
  • Ring-Opening Reactions: Aziridine rings can be functionalized via acid-catalyzed reactions with electrophiles .
  • Derivatization: For characterization, amines may be derivatized with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance analytical detection .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

  • Catalysts: Use transition metal catalysts (e.g., Pd or Cu) to facilitate cross-coupling reactions for phenyl group introduction .
  • Temperature Control: Maintain low temperatures (−78°C to 0°C) during sensitive steps to prevent side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates .
  • Purification: Employ column chromatography or recrystallization to isolate high-purity products .

Advanced: What analytical techniques are critical for characterizing this compound?

Answer:

Technique Application Reference
NMR Spectroscopy Confirm molecular structure and substituent positions via <sup>1</sup>H/<sup>13</sup>C shifts .
X-ray Crystallography Resolve stereochemistry and crystal packing of derivatives .
HPLC/GC-MS Quantify purity and detect trace impurities .
DFT Calculations Predict electronic properties and stability of intermediates .

Advanced: How can computational methods like DFT address electronic property analysis?

Answer:

  • Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Transition State Modeling: Simulate reaction pathways to identify energy barriers and optimize conditions .
  • Solvent Effects: Include solvent models (e.g., PCM) to refine predictions of solubility and reaction kinetics .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation: Combine NMR, IR, and mass spectrometry to cross-check functional groups and molecular weight .
  • Isotopic Labeling: Use <sup>15</sup>N or <sup>13</sup>C-labeled analogs to clarify ambiguous signals .
  • Theoretical Correlation: Compare experimental NMR shifts with DFT-generated chemical shifts to validate structures .

Advanced: What strategies mitigate instability of aziridine intermediates during synthesis?

Answer:

  • Inert Atmosphere: Use argon/nitrogen gas to prevent oxidation of sensitive intermediates .
  • Low-Temperature Storage: Store aziridine derivatives at −20°C to slow decomposition .
  • Stabilizing Agents: Add radical inhibitors (e.g., BHT) to suppress ring-opening reactions .

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